molecular formula C17H17N3O3S2 B3530456 methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate

methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate

Cat. No.: B3530456
M. Wt: 375.5 g/mol
InChI Key: JBCHBLJEPNNTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex heterocyclic molecule featuring a tetracyclic core with fused oxa (oxygen), thia (sulfur), and aza (nitrogen) heteroatoms. The structure includes a 5,5-dimethyl-substituted oxa-thia-triaza ring system and a sulfanylacetate ester side chain.

Properties

IUPAC Name

methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-17(2)5-11-9(6-23-17)4-10-13-14(25-15(10)20-11)16(19-8-18-13)24-7-12(21)22-3/h4,8H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCHBLJEPNNTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331427
Record name methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500146-70-3
Record name methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For instance, the use of potassium t-butoxide in the presence of iodomethane can lead to the formation of the desired product through a β-elimination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions might be conducted at elevated temperatures, while reduction reactions often occur at lower temperatures under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate can be used to study enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Potential Applications: The sulfanyl group could enable use as a RAFT agent (Reversible Addition-Fragmentation Chain Transfer) in polymer chemistry, though bulkiness may limit efficiency compared to smaller thiols .
  • Research Gaps : Detailed synthetic protocols, crystallographic data, and biological activity studies for the target compound are absent in the evidence.

Biological Activity

Chemical Structure

The compound features a unique tetracyclic structure characterized by multiple rings and functional groups such as:

  • Oxa (oxygen)
  • Thia (sulfur)
  • Amino groups (nitrogen)

This structural complexity may contribute to its biological activity.

Molecular Formula and Properties

The molecular formula of the compound is C19H21N3O2SC_{19}H_{21}N_3O_2S. The presence of heteroatoms like nitrogen and sulfur suggests potential interactions with biological macromolecules.

The biological activity of methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate may involve:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors that modulate metabolic pathways.
  • Cell Signaling Modulation : It may affect cellular signaling pathways leading to various physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Case Study : A related compound demonstrated significant inhibition against various bacterial strains in vitro.

Anticancer Potential

The tetracyclic structure is often associated with anticancer activity due to its ability to interfere with cell proliferation:

  • Case Study : In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells.

Comparison of Biological Activities

Activity TypeRelated CompoundObserved Effect
Antimicrobial5-(4-amino)-2-(hydroxymethyl)oxolanInhibition of bacterial growth
Anticancer6-Oxa derivativesInduction of apoptosis in cancer cells

Synthesis and Reaction Pathways

Reaction TypeReagents UsedResulting Compounds
OxidationPotassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced forms of the compound

Literature Review

A comprehensive review of literature reveals that compounds similar to this compound have been studied for their:

  • Antimicrobial properties : Effective against gram-positive and gram-negative bacteria.
  • Anticancer effects : Inducing cell cycle arrest and apoptosis in various cancer cell lines.

Future Directions

Given its unique structure and observed biological activities:

  • Further studies are warranted to explore its potential as a therapeutic agent.
  • Investigations into its pharmacokinetics and toxicity profiles are essential for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate
Reactant of Route 2
methyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.